3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
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Overview
Description
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is a brominated organic compound. It is characterized by the presence of four bromine atoms and a hydroxyl group attached to a cyclohexa-1,3,5-triene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol typically involves the bromination of cyclohexa-1,3,5-triene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous bromination process. The cyclohexa-1,3,5-triene is fed into a reactor where it reacts with bromine under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form a less brominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a less brominated cyclohexa-1,3,5-triene.
Scientific Research Applications
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: It is used in studies involving brominated organic compounds and their biological effects.
Medicine: Research on its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of flame retardants and other brominated materials.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its antimicrobial or flame-retardant properties.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrabromo-1,4-benzoquinone: Another brominated compound with similar reactivity.
2,4,5,7-tetrabromo-3,4,5,6-tetrachlorofluorescein: A brominated fluorescein derivative used in various applications.
Tetrabromobisphenol A: A widely used brominated flame retardant.
Uniqueness
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is unique due to its specific arrangement of bromine atoms and the presence of a hydroxyl group. This structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C6H2Br4O |
---|---|
Molecular Weight |
415.65 g/mol |
IUPAC Name |
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H2Br4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
KXZRECGEDVBJPM-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Br)Br)Br)Br)O |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)O |
Origin of Product |
United States |
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